8-Bromo-2-chloroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
8-bromo-2-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H |
InChI Key |
WUWBOROXAZKTAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)Cl |
Origin of Product |
United States |
Retrosynthetic Analysis and Precursor Design for 8 Bromo 2 Chloroimidazo 1,2 a Pyridine
Strategic Considerations for Regioselective Halogenation at C2 and C8 Positions
Achieving the desired 2,8-dihalogenation pattern on the imidazo[1,2-a]pyridine (B132010) core requires careful strategic planning, as the inherent reactivity of the ring system does not always favor this substitution pattern. Direct C-H functionalization can be challenging to control, often leading to mixtures of isomers. rsc.orgresearchgate.net The C3 position is generally the most nucleophilic and susceptible to electrophilic attack, making selective functionalization at other positions non-trivial. nih.govnih.gov
C8-Position Bromination:
The introduction of a bromine atom at the C8 position is most reliably achieved by starting with a pre-functionalized pyridine (B92270) ring. Direct bromination of the parent imidazo[1,2-a]pyridine ring typically yields substitution at the C3, C5, or C7 positions, depending on the reaction conditions and the presence of other directing groups. Therefore, a retrosynthetic strategy that places the bromine atom on the pyridine precursor is superior. The key starting material to achieve C8-bromination is 3-bromo-2-aminopyridine . Upon cyclization to form the bicyclic system, the bromine atom at the C3 position of the aminopyridine ring directly corresponds to the C8 position of the resulting imidazo[1,2-a]pyridine.
C2-Position Chlorination:
The functionalization of the C2 position is generally more difficult than the C3 position due to the electronic properties of the heterocyclic system. researchgate.net While methods for direct C-H halogenation of imidazo[1,2-a]pyridines exist, they predominantly favor the C3 position. nih.govrsc.org Therefore, two primary strategies are considered for introducing the chlorine atom at the C2 position:
Incorporation during Cyclization: This is the most common and efficient strategy. The chlorine atom is introduced as part of the two-carbon component that reacts with the 2-aminopyridine (B139424) derivative. This approach builds the desired functionality directly into the heterocyclic core during its formation.
Post-Cyclization Chlorination: This involves the direct chlorination of an 8-bromoimidazo[1,2-a]pyridine (B1285415) intermediate. This method is less common for the C2 position and would require specific reagents and conditions to overcome the innate preference for C3 substitution.
Given the challenges of regioselective C-H chlorination at C2, the most effective synthetic design incorporates the chlorine atom via the cyclization partner.
The following table summarizes the strategic considerations for achieving the desired regioselective halogenation:
Table 1: Strategic Approaches for Regioselective Halogenation
| Position | Halogen | Preferred Strategy | Rationale |
|---|---|---|---|
| C8 | Bromine | Pre-functionalized Precursor (3-bromo-2-aminopyridine) | Direct C-H bromination of the imidazo[1,2-a]pyridine ring lacks regioselectivity for the C8 position. Using a substituted precursor ensures unambiguous placement of the halogen. |
| C2 | Chlorine | Incorporation during Ring Formation | The C3 position is electronically favored for electrophilic attack. Introducing the chlorine atom via the C2-synthon during cyclization bypasses the challenge of regiocontrol in post-cyclization C-H functionalization. researchgate.net |
Design of Key Intermediates for Imidazo[1,2-a]pyridine Ring Construction
Based on the retrosynthetic analysis, the synthesis of 8-Bromo-2-chloroimidazo[1,2-a]pyridine is built upon two key intermediates that react to form the final heterocyclic system. The most convergent and widely adopted method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound or its equivalent. organic-chemistry.orgnih.gov
Key Intermediate 1: 3-Bromo-2-aminopyridine
This precursor serves as the foundational building block, providing what will become the six-membered pyridine ring of the final product. The amino group at the C2 position acts as the nucleophile to initiate the cyclization, while the bromine at the C3 position is strategically placed to become the C8-bromo substituent in the target molecule. This intermediate is commercially available or can be synthesized through established methods for pyridine halogenation.
Key Intermediate 2: A Two-Carbon Electrophilic Synthon
The second key intermediate is a two-carbon unit that reacts with both the exocyclic and endocyclic nitrogen atoms of 3-bromo-2-aminopyridine to form the five-membered imidazole (B134444) ring. To yield the 2-chloro derivative, this synthon must contain the chlorine atom or be a precursor that facilitates its introduction. A common and effective reagent for this purpose is chloroacetaldehyde or its synthetic equivalents. The reaction of 3-bromo-2-aminopyridine with a reagent like 1,1,3-trichloroacetone (B106291) can also serve as a pathway to introduce the C2-chloro substituent. nih.gov
The proposed synthetic pathway involves the initial reaction between the exocyclic amino group of 3-bromo-2-aminopyridine and the carbonyl group of the C2-synthon to form a Schiff base or related intermediate. This is followed by an intramolecular nucleophilic attack from the pyridine ring nitrogen onto the second carbon of the synthon, leading to cyclization and subsequent aromatization to yield the stable imidazo[1,2-a]pyridine ring system.
The designed key intermediates are summarized in the table below.
Table 2: Key Intermediates for the Synthesis of this compound
| Intermediate | Structure | Role in Synthesis |
|---|---|---|
| 3-Bromo-2-aminopyridine | Chemical structure of 3-Bromo-2-aminopyridine | Provides the pyridine backbone and the C8-bromo substituent. The amino and ring nitrogen atoms participate in ring closure. |
| Chloroacetaldehyde (or equivalent) | Chemical structure of Chloroacetaldehyde | Acts as the electrophilic two-carbon unit to form the imidazole ring and introduces the chloro substituent at the C2 position. |
This precursor design provides a direct and high-yielding pathway to the target compound, leveraging established heterocyclic chemistry principles while ensuring complete control over the regiochemistry of the halogen substituents.
Advanced Spectroscopic and Structural Characterization of 8 Bromo 2 Chloroimidazo 1,2 a Pyridine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms. For 8-Bromo-2-chloroimidazo[1,2-a]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its structure.
The ¹H NMR spectrum of the parent imidazo[1,2-a]pyridine (B132010) scaffold typically exhibits characteristic signals for the protons in both the pyridine (B92270) and imidazole (B134444) rings. In the case of this compound, the substitution pattern significantly influences the chemical shifts (δ) and coupling constants (J) of the remaining protons.
The proton at position 3 (H-3) is expected to appear as a singlet, given the absence of adjacent protons. The protons on the pyridine ring (H-5, H-6, and H-7) form a coupled spin system. The bromine atom at position 8 and the chloro group at position 2 exert electron-withdrawing effects, which generally lead to a downfield shift of the nearby proton signals.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~7.8 - 8.2 | s (singlet) | - |
| H-5 | ~8.0 - 8.4 | d (doublet) | J₅,₆ ≈ 7.0 |
| H-6 | ~6.9 - 7.3 | t (triplet) | J₆,₅ ≈ 7.0, J₆,₇ ≈ 7.0 |
| H-7 | ~7.4 - 7.8 | d (doublet) | J₇,₆ ≈ 7.0 |
Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached halogens and the electronic nature of the heterocyclic system.
The carbon atom C-2, directly attached to the chlorine atom, is expected to be significantly deshielded and appear at a lower field. Similarly, the carbon atom C-8, bonded to the bromine atom, will also experience a downfield shift. The quaternary carbons (C-8a and the carbon at the imidazole ring fusion) can be identified by their lack of signals in a DEPT-135 experiment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 - 145 |
| C-3 | ~115 - 120 |
| C-5 | ~125 - 130 |
| C-6 | ~115 - 120 |
| C-7 | ~120 - 125 |
| C-8 | ~105 - 110 |
| C-8a | ~140 - 145 |
Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the protons on the pyridine ring (H-5, H-6, and H-7), confirming their connectivity. Cross-peaks would be observed between H-5 and H-6, and between H-6 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-3, C-5, C-6, and C-7 based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In the context of this compound derivatives, NOESY can be used to confirm the regiochemistry of substitution and to study the conformation of flexible side chains. For instance, a NOE between a substituent at C-2 and H-3 would confirm their proximity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster for the molecular ion peak, which can be used to confirm the presence and number of these halogen atoms.
The theoretical exact mass of the monoisotopic molecular ion ([M]⁺) of this compound (C₇H₄⁷⁹Br³⁵ClN₂) is 229.9246. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm).
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M]⁺ | C₇H₄⁷⁹Br³⁵ClN₂ | 229.9246 |
| [M+2]⁺ | C₇H₄⁸¹Br³⁵ClN₂ / C₇H₄⁷⁹Br³⁷ClN₂ | 231.9226 / 231.9217 |
| [M+4]⁺ | C₇H₄⁸¹Br³⁷ClN₂ | 233.9196 |
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides a "fingerprint" that can be used for structural elucidation. For this compound, the fragmentation is expected to be influenced by the stability of the fused aromatic system and the presence of the halogen substituents.
Common fragmentation pathways for imidazo[1,2-a]pyridines involve the loss of small neutral molecules such as HCN. mdpi.com In the case of halogenated derivatives, the loss of halogen radicals (Br• or Cl•) or hydrogen halides (HBr or HCl) is also a prominent fragmentation pathway.
A plausible fragmentation pathway for this compound could involve:
Loss of a chlorine radical: [M - Cl]⁺
Loss of a bromine radical: [M - Br]⁺
Sequential loss of halogens.
Loss of HCN from the imidazole ring.
Cleavage of the pyridine ring.
The relative abundance of the fragment ions would depend on their stability. The characteristic isotopic patterns of bromine and chlorine would also be observable in the fragment ions containing these atoms, aiding in their identification.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. nsf.gov For this compound, the FTIR spectrum provides a unique vibrational fingerprint, allowing for the confirmation of its key structural features. The vibrational modes of the imidazo[1,2-a]pyridine core, as well as the carbon-halogen bonds, can be assigned to specific absorption bands in the spectrum. researchgate.net
The analysis of the spectrum involves identifying characteristic peaks corresponding to stretching and bending vibrations of different bonds. The aromatic C-H stretching vibrations of the pyridine and imidazole rings typically appear in the region of 3000–3100 cm⁻¹. The C=C and C=N stretching vibrations within the fused heterocyclic ring system are expected to produce a series of sharp bands in the 1400–1650 cm⁻¹ range. researchgate.netresearchgate.net The presence of the halogen substituents is confirmed by strong absorption bands in the lower wavenumber region of the spectrum. The C-Cl stretching vibration is typically observed in the 700–850 cm⁻¹ range, while the C-Br stretching vibration appears at an even lower frequency, generally between 500 and 600 cm⁻¹. instanano.com
Computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict the vibrational frequencies of this compound, aiding in the precise assignment of the experimentally observed IR bands. researchgate.net
Below is a table summarizing the expected characteristic FTIR absorption bands for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| C=N (Imidazole Ring) | Stretching | ~1640 | Medium |
| C=C (Pyridine Ring) | Stretching | 1400 - 1600 | Medium to Strong |
| C-Cl | Stretching | 700 - 850 | Strong |
| C-Br | Stretching | 500 - 600 | Strong |
| Imidazole Ring | In-plane bending | 950 - 1350 | Variable |
| Imidazole Ring | Out-of-plane bending | < 800 | Variable |
This table is interactive. You can sort and filter the data.
X-ray Crystallography
Single-crystal X-ray diffraction analysis of imidazo[1,2-a]pyridine derivatives reveals that the fused bicyclic system forms a rigid, planar core. rsc.orgnajah.edu The structure of this compound consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The bromine atom is substituted at position 8 of the pyridine ring, and the chlorine atom is at position 2 of the imidazole ring.
The precise bond lengths and angles within the molecule are determined with high accuracy. For instance, the C=N and C=C bond lengths within the rings are intermediate between typical single and double bonds, which is characteristic of aromatic systems. The C-Br and C-Cl bond lengths are consistent with values observed in other halogenated aromatic compounds. This detailed structural data is crucial for understanding the molecule's chemical reactivity and physical properties.
The crystal packing of this compound and its derivatives is stabilized by a network of noncovalent intermolecular interactions. These interactions play a critical role in the formation and stability of the crystal lattice. rsc.org
Halogen Bonding: The bromine and chlorine atoms on the scaffold are capable of forming halogen bonds. This is an attractive interaction where the halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen atom. mdpi.com Unconventional Cl…N and Br…Br interactions have been observed in related crystal structures. mdpi.commdpi.com
Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, weak C-H···N and C-H···π hydrogen bonds are common in the crystal packing of imidazopyridines, where aromatic C-H groups interact with nitrogen atoms or the π-face of the heterocyclic rings of neighboring molecules. rsc.org
Br…H Contacts: Short contacts between bromine atoms and hydrogen atoms on adjacent molecules also contribute to the stability of the crystal packing.
These varied intermolecular forces dictate how the molecules arrange themselves in the solid state, influencing physical properties such as melting point and solubility.
The table below summarizes the potential intermolecular interactions in the crystal structure of this compound.
| Interaction Type | Description | Potential Atoms Involved |
| π-π Stacking | Overlap of aromatic π-orbitals between parallel rings. | Imidazo[1,2-a]pyridine rings |
| Halogen Bonding | Interaction between an electrophilic halogen and a nucleophile. | C-Br···N, C-Cl···N, C-Br···Br |
| C-H···N Hydrogen Bonding | Weak hydrogen bond between an aromatic C-H and a nitrogen atom. | Ring C-H and Ring N |
| Br…H Contacts | van der Waals interactions between bromine and hydrogen atoms. | C-Br and Ring C-H |
This table is interactive. You can sort and filter the data.
Dihedral angle analysis from X-ray crystallographic data provides quantitative insight into the planarity of the molecule. For the this compound scaffold, the fused ring system is expected to be nearly planar. najah.edu The dihedral angles within the five-membered imidazole and six-membered pyridine rings are close to 0° or 180°, confirming the flatness of each ring.
Computational and Theoretical Investigations of 8 Bromo 2 Chloroimidazo 1,2 a Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 8-Bromo-2-chloroimidazo[1,2-a]pyridine, DFT calculations are instrumental in elucidating its fundamental chemical characteristics. Such studies are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) to ensure accurate results.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.
For this compound, the imidazo[1,2-a]pyridine (B132010) core is expected to be nearly planar, a characteristic feature of this fused heterocyclic system. nih.gov DFT calculations would precisely determine the bond lengths, bond angles, and dihedral angles. These optimized structural parameters are foundational for all other computational predictions and can be compared with experimental data from X-ray crystallography if available.
| Parameter Type | Specific Parameter | Description of Calculated Value |
|---|---|---|
| Bond Length | C-Br | The calculated length of the covalent bond between the carbon atom at position 8 and the bromine atom. |
| Bond Length | C-Cl | The calculated length of the covalent bond between the carbon atom at position 2 and the chlorine atom. |
| Bond Angle | C7-C8-Br | The angle formed by the C7-C8 and C8-Br bonds, defining the orientation of the bromo substituent. |
| Bond Angle | N1-C2-Cl | The angle formed by the N1-C2 and C2-Cl bonds, defining the orientation of the chloro substituent. |
| Dihedral Angle | Pyridine-Imidazole Fusion | The angle between the planes of the pyridine (B92270) and imidazole (B134444) rings, indicating the planarity of the fused system. Expected to be close to 0°. |
Understanding the distribution of electrons within the molecule is key to predicting its reactivity. DFT calculations can map the electron density and derive atomic charges (e.g., through Mulliken population analysis or Natural Bond Orbital analysis) to identify electron-rich and electron-deficient sites.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the electronegative nitrogen atom of the pyridine ring and, to a lesser extent, the bromine and chlorine atoms. These areas are susceptible to electrophilic attack.
Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atoms of the pyridine ring. These sites are prone to nucleophilic attack.
This analysis helps in understanding the molecule's dipole moment and its interactions with other polar molecules or biological targets. researchgate.net
Frontier Molecular Orbital (FMO) theory is a critical tool for explaining chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the electron donor. The energy of the HOMO (EHOMO) is related to the ionization potential, and its spatial distribution indicates the likely sites for electrophilic attack. For imidazo[1,2-a]pyridine systems, the HOMO is typically a π-orbital delocalized across the fused ring system. nih.gov
LUMO: This orbital acts as the electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity, and its distribution highlights the probable sites for nucleophilic attack.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Relates to the chemical reactivity, polarizability, and kinetic stability of the molecule. |
DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS) and compared with experimental spectra, can provide unambiguous assignment of all proton and carbon signals, confirming the molecular structure. researchgate.netwindows.net
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can also be computed. The calculated frequencies correspond to specific vibrational modes of the molecule, such as C-H stretching, C=N stretching, and C-Br/C-Cl vibrations. Due to the harmonic approximation used in calculations, these frequencies are often systematically overestimated and are typically scaled by an empirical factor to achieve better agreement with experimental spectra.
Hirshfeld Surface Analysis and Energy Framework Studies for Intermolecular Interactions
While DFT calculations focus on the properties of a single molecule, Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the intermolecular interactions that govern how molecules pack in a crystal lattice. mdpi.com
The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to the nature and strength of its contacts with neighboring molecules. Key interactions for this compound would include:
H···H, H···C, and C···C contacts: Representing van der Waals forces and potential π-π stacking between the aromatic rings. nih.gov
H···Br/Br···H and H···Cl/Cl···H contacts: These halogen bonds and dipole-dipole interactions are significant contributors to the crystal packing of halogenated compounds. nih.gov
H···N/N···H contacts: Indicating hydrogen bonding involving the nitrogen atoms.
The analysis is complemented by 2D fingerprint plots , which summarize all intermolecular contacts as a scatter plot. The percentage contribution of each type of interaction to the total Hirshfeld surface area can be precisely calculated, providing a quantitative understanding of the forces that stabilize the crystal structure. nih.gov
| Intermolecular Contact Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | High | Represents the most abundant, though generally weak, van der Waals interactions. |
| H···Br / Br···H | Significant | Indicates the presence of hydrogen and halogen bonding involving the bromine atom. |
| H···Cl / Cl···H | Significant | Highlights hydrogen and halogen bonding involving the chlorine atom. |
| H···C / C···H | Moderate | Often associated with C-H···π interactions between molecules. |
| H···N / N···H | Moderate | Represents classical or weak hydrogen bonds involving the nitrogen atoms. |
| C···C | Variable | Suggests the presence of π-π stacking interactions between the imidazopyridine rings. |
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For a scaffold like imidazo[1,2-a]pyridine, which is a common subject of functionalization reactions, DFT can be used to map the entire potential energy surface of a proposed reaction. rsc.org
This involves:
Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized.
Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. A true TS is confirmed by having exactly one imaginary vibrational frequency.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.
By comparing the activation energies of different possible pathways, chemists can predict the most favorable mechanism and understand factors influencing product selectivity (e.g., regioselectivity in C-H functionalization). This theoretical insight is invaluable for optimizing reaction conditions and developing new synthetic methodologies.
Structure-Property Relationship Studies Based on Computational Data
Computational and theoretical investigations play a pivotal role in elucidating the structure-property relationships of heterocyclic compounds, including this compound. These studies, often employing methods like Density Functional Theory (DFT), provide deep insights into the electronic structure, molecular geometry, and reactivity, which collectively determine the macroscopic properties and potential applications of the molecule. While specific computational data for this compound is not extensively available in public literature, the principles of such analyses can be understood from studies on analogous imidazo[1,2-a]pyridine derivatives.
Molecular Geometry and Electronic Properties
DFT calculations are instrumental in determining the optimized molecular structure of imidazo[1,2-a]pyridine derivatives. These calculations can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. For instance, studies on similar fused heterocyclic systems have shown that the imidazo[1,2-a]pyridine core is largely planar.
The electronic properties of these molecules are often analyzed through the lens of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
For a substituted imidazo[1,2-a]pyridine, the distribution of HOMO and LUMO densities can reveal reactive sites. For example, in a related bromo-substituted imidazo[1,2-a]pyridine, DFT calculations have shown that the HOMO and LUMO can have significant π character on the aromatic rings, with some electron density on the halogen atoms. researchgate.net
Table 1: Hypothetical Calculated Electronic Properties for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations for this class of compounds.
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) mapping is another powerful computational tool that illustrates the charge distribution within a molecule. The MEP map uses a color scale to indicate regions of varying electrostatic potential. Red regions typically represent areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. For this compound, one might expect the nitrogen atom of the pyridine ring to be a region of negative potential, while the hydrogen atoms and the regions around the halogens could exhibit positive potential.
Quantitative Structure-Activity Relationship (QSAR) Studies
While the prompt excludes biological activity, it is important to note that computational data often forms the basis of Quantitative Structure-Activity Relationship (QSAR) studies. In a broader sense of structure-property relationships, QSAR models correlate variations in the chemical structure of a series of compounds with changes in a specific property. These properties can include physicochemical characteristics like solubility or reactivity. Descriptors used in such models are often derived from computational chemistry and can include electronic parameters (like atomic charges and dipole moments), steric parameters (like molecular volume and surface area), and topological indices. For imidazo[1,2-a]pyridine derivatives, QSAR studies have been employed to understand how different substituents affect their properties. unram.ac.idnih.gov
Table 2: Key Molecular Descriptors for Structure-Property Relationship Studies
| Descriptor | Definition | Relevance |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular interactions. |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Related to molecular volume and intermolecular dispersion forces. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with solubility and permeability. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of the lipophilicity of the compound. |
Applications in Organic Synthesis and Medicinal Chemistry Research
Utilization as a Key Building Block in Complex Molecule Synthesis
The differential reactivity of the C-Br and C-Cl bonds in 8-Bromo-2-chloroimidazo[1,2-a]pyridine allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of more complex, highly substituted imidazo[1,2-a]pyridine (B132010) derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are pivotal in this context.
The Suzuki-Miyaura coupling, for instance, enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. Research has shown that related bromo- and chloro-substituted pyridines can undergo selective Suzuki coupling, typically with the more reactive C-Br bond participating in the reaction under milder conditions, leaving the C-Cl bond intact for subsequent transformations. researchgate.net This sequential approach is invaluable for the construction of elaborate molecular frameworks.
Similarly, the Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, a crucial linkage in many pharmaceutically active compounds. wikipedia.orgnih.gov The ability to selectively introduce amine functionalities at either the 8- or 2-position through controlled cross-coupling reactions opens up avenues for the synthesis of diverse analogues with varied biological activities.
Below is a representative table of potential complex molecules that can be synthesized from this compound, illustrating its utility as a versatile building block.
Table 1: Examples of Complex Molecules Derived from this compound
| Starting Material | Reaction Type | Reagent | Product | Potential Application Area |
|---|---|---|---|---|
| This compound | Suzuki-Miyaura Coupling | Phenylboronic acid | 8-Phenyl-2-chloroimidazo[1,2-a]pyridine | Medicinal Chemistry Intermediate |
| This compound | Buchwald-Hartwig Amination | Morpholine | 8-Morpholino-2-chloroimidazo[1,2-a]pyridine | Kinase Inhibitor Scaffolds |
| This compound | Sonogashira Coupling | Phenylacetylene | 8-(Phenylethynyl)-2-chloroimidazo[1,2-a]pyridine | Materials Science Precursor |
| 8-Phenyl-2-chloroimidazo[1,2-a]pyridine | Suzuki-Miyaura Coupling | Pyridine-3-boronic acid | 8-Phenyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridine | CNS-active Compound Analogs |
Scaffold Modification for Chemical Libraries and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules to explore new areas of chemical space and identify novel biological probes and drug leads. nih.govcam.ac.uk The this compound scaffold is well-suited for DOS due to its two addressable positions for chemical modification.
By systematically varying the substituents at the 2- and 8-positions through a series of parallel or combinatorial reactions, large libraries of related but structurally distinct compounds can be generated. For example, a library could be constructed by reacting this compound with a diverse set of boronic acids in a Suzuki-Miyaura coupling at the 8-position, followed by a second diversification step at the 2-position using a range of amines in a Buchwald-Hartwig amination. This approach allows for the rapid generation of hundreds or even thousands of unique compounds for high-throughput screening.
The synthesis of DNA-encoded libraries (DELs) is another area where such scaffolds are valuable. Methodologies for the synthesis of imidazopyridines on DNA oligonucleotides have been developed, demonstrating the compatibility of this chemistry with the sensitive nature of DNA. nih.gov This opens the door for the creation of vast libraries of imidazo[1,2-a]pyridine derivatives for affinity-based selection against a wide range of biological targets.
Exploration in Advanced Materials and Optoelectronic Properties (e.g., Fluorescence Studies)
The imidazo[1,2-a]pyridine core is known to be a fluorescent scaffold, and its photophysical properties can be finely tuned by the introduction of different substituents. nih.govresearchgate.net This makes derivatives of this compound attractive candidates for the development of advanced materials with tailored optoelectronic properties, such as fluorescent probes and organic light-emitting diodes (OLEDs).
Functionalization of the imidazo[1,2-a]pyridine ring system can lead to compounds with enhanced quantum yields, large Stokes shifts, and sensitivity to their environment, making them suitable for use as fluorescent sensors for ions or biomolecules. rsc.orgnih.gov For example, the introduction of electron-donating or -withdrawing groups through cross-coupling reactions at the 2- and 8-positions can significantly alter the absorption and emission spectra of the resulting compounds.
The development of novel organic materials for optoelectronic applications is an active area of research. mdpi.com Imidazo[1,2-a]pyridine derivatives have been investigated for their potential use in OLEDs due to their high fluorescence and thermal stability. By strategically modifying the this compound scaffold with moieties known to enhance charge transport and luminescence, novel materials with improved device performance could be realized.
Table 2: Potential Optoelectronic Properties of Functionalized this compound Derivatives
| Derivative | Potential Property | Potential Application |
|---|---|---|
| Aryl-substituted derivatives | Tunable fluorescence emission | Fluorescent probes, OLED emitters |
| Donor-acceptor substituted derivatives | Intramolecular charge transfer | Non-linear optical materials |
| Extended π-conjugated systems | Red-shifted absorption and emission | Near-infrared dyes and sensors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
